REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](O)(=[O:15])=[O:14])=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18].P(Cl)(Cl)(Cl)(Cl)[Cl:21]>>[F:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:21])(=[O:15])=[O:14])=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18]
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Name
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|
Quantity
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85 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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3.15 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
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2.82 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the residue was added ice water
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with diethyl ether
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Type
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WASH
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Details
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The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/1)
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Name
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|
Type
|
product
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Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |